4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole 4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1247899-26-8
VCID: VC3401055
InChI: InChI=1S/C8H13BrN2O2S/c1-6-8(9)7(2)11(10-6)4-5-14(3,12)13/h4-5H2,1-3H3
SMILES: CC1=C(C(=NN1CCS(=O)(=O)C)C)Br
Molecular Formula: C8H13BrN2O2S
Molecular Weight: 281.17 g/mol

4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole

CAS No.: 1247899-26-8

Cat. No.: VC3401055

Molecular Formula: C8H13BrN2O2S

Molecular Weight: 281.17 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole - 1247899-26-8

Specification

CAS No. 1247899-26-8
Molecular Formula C8H13BrN2O2S
Molecular Weight 281.17 g/mol
IUPAC Name 4-bromo-3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazole
Standard InChI InChI=1S/C8H13BrN2O2S/c1-6-8(9)7(2)11(10-6)4-5-14(3,12)13/h4-5H2,1-3H3
Standard InChI Key YTEZQBFXBJYAOE-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CCS(=O)(=O)C)C)Br
Canonical SMILES CC1=C(C(=NN1CCS(=O)(=O)C)C)Br

Introduction

4-Bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole is a complex organic compound belonging to the pyrazole family, which are five-membered heterocyclic rings containing two nitrogen atoms. This specific compound is characterized by the presence of a bromine atom and a methanesulfonyl group attached to the pyrazole ring, along with methyl groups at the 3 and 5 positions. Its unique structure contributes to potential applications in medicinal chemistry and pharmaceuticals.

Synthesis

The synthesis of 4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole typically involves several steps, starting with brominated pyrazole derivatives. The specific synthesis routes can vary based on the desired yield and purity of the final product. Generally, such syntheses involve electrophilic substitution reactions at the C-4 position of the pyrazole ring, which is a common site for modification due to its reactivity.

Biological Activities

Pyrazoles, including derivatives like 4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole, are often studied for their biological activities. These compounds have shown potential as anti-inflammatory, analgesic, and antimicrobial agents. The presence of bromine and methanesulfonyl groups may enhance or modify these biological properties, making them candidates for further pharmaceutical research.

Applications in Medicinal Chemistry

Given its structure and potential biological activities, 4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole could be explored for various medicinal applications. Its ability to act as a precursor or intermediate in the synthesis of more complex pharmaceutical compounds is significant. The compound's reactivity and functional groups make it suitable for further modification to target specific biological pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator